

physicochemical properties of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine

Cat. No.: B3032159

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **2-Chloro-6-(pyridin-4-ylmethoxy)pyridine**

Authored by: A Senior Application Scientist

Introduction

2-Chloro-6-(pyridin-4-ylmethoxy)pyridine is a heterocyclic organic compound of increasing interest within medicinal chemistry and materials science. As a substituted pyridine derivative, it serves as a crucial building block, or scaffold, in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its structural features—a chlorinated pyridine ring linked via an ether to a second pyridine moiety—confer a unique combination of chemical reactivity, solubility, and potential for intermolecular interactions. This guide provides a comprehensive overview of its core physicochemical properties, offering both established data and field-proven experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound for its effective application in research and development.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to confirm its structure and identity. The unique arrangement of atoms in **2-Chloro-6-(pyridin-4-ylmethoxy)pyridine** gives

rise to a distinct spectroscopic and spectrometric fingerprint.

Table 1: Chemical Identifiers and Basic Properties

Property	Value	Source
IUPAC Name	2-Chloro-6-(pyridin-4-ylmethoxy)pyridine	N/A
Molecular Formula	C ₁₁ H ₉ ClN ₂ O	
Molecular Weight	220.66 g/mol	
CAS Number	1092837-16-1	
Canonical SMILES	C1=CN=C(C=C1)COCC2=NC=CC=C2Cl	
InChI	InChI=1S/C11H9ClN2O/c12-11-8-2-1-7-13-10(11)15-6-9-3-5-14-4-9/h1-5,7-8H,6H2	

Spectroscopic and Spectrometric Characterization

The primary methods for confirming the identity and purity of **2-Chloro-6-(pyridin-4-ylmethoxy)pyridine** are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number and environment of hydrogen atoms in the molecule. For **2-Chloro-6-(pyridin-4-ylmethoxy)pyridine**, the spectrum is expected to show distinct signals for the protons on both pyridine rings and the methylene bridge.

Predicted ¹H NMR Chemical Shifts:

- Pyridin-4-yl protons: Aromatic protons on the pyridine ring attached to the methoxy group will typically appear as two doublets in the downfield region (δ 8.5-8.7 and δ 7.3-7.5 ppm).

- Methylene protons (-CH₂-): The protons of the methylene bridge are expected to appear as a singlet around δ 5.4-5.6 ppm.
- Chloropyridine protons: The protons on the chlorinated pyridine ring will exhibit signals in the aromatic region (δ 6.8-7.8 ppm), with their exact shifts and coupling patterns depending on their positions relative to the chlorine and the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) in positive mode, the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 221.66. The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature, showing a signal at m/z 221 and a smaller signal at m/z 223.

Chromatographic Analysis: Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the purity of **2-Chloro-6-(pyridin-4-ylmethoxy)pyridine** and for monitoring its stability under various conditions.

Experimental Protocol: Reversed-Phase HPLC for Purity Assessment

This protocol describes a standard method for determining the purity of a sample of **2-Chloro-6-(pyridin-4-ylmethoxy)pyridine**.

Objective: To separate the target compound from potential impurities and degradation products.

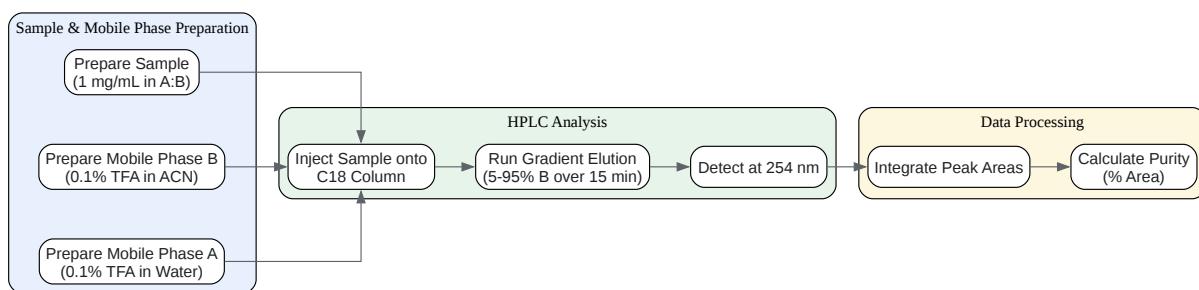
Instrumentation:

- HPLC system with a UV-Vis detector
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size)

Reagents:

- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Trifluoroacetic acid (TFA) or Formic Acid, HPLC grade

Procedure:


- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% TFA in Water
 - Mobile Phase B: 0.1% TFA in Acetonitrile
- Sample Preparation:
 - Accurately weigh approximately 1 mg of **2-Chloro-6-(pyridin-4-ylmethoxy)pyridine**.
 - Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
- HPLC Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μ L
 - Column Temperature: 30 °C
 - Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV-Vis spectroscopy)
- Gradient Elution:
 - 0-2 min: 5% B
 - 2-17 min: 5% to 95% B
 - 17-20 min: 95% B

- 20-21 min: 95% to 5% B
- 21-25 min: 5% B (re-equilibration)

Data Analysis:

- The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

Diagram 1: HPLC Workflow for Purity Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for purity assessment of **2-Chloro-6-(pyridin-4-ylmethoxy)pyridine** by RP-HPLC.

Physicochemical Properties

Understanding properties such as solubility and pKa is critical for applications in drug development, particularly for formulation and predicting in vivo behavior.

Solubility

The solubility of **2-Chloro-6-(pyridin-4-ylmethoxy)pyridine** is expected to be pH-dependent due to the presence of the two basic pyridine nitrogens. It is predicted to have low solubility in neutral aqueous media but increased solubility in acidic conditions where the pyridine nitrogens become protonated. It is generally soluble in organic solvents like dimethyl sulfoxide (DMSO), dichloromethane (DCM), and methanol.

pKa (Acid Dissociation Constant)

The pKa values are crucial for understanding the ionization state of the molecule at different pH values. The two pyridine nitrogens will have distinct pKa values. The nitrogen on the non-chlorinated ring is expected to be more basic (higher pKa) than the nitrogen on the electron-deficient chlorinated ring. These values can be determined experimentally by potentiometric titration or by UV-Vis spectroscopy as a function of pH.

Thermal Analysis

Thermal properties are important for understanding the stability of the compound during storage and processing.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

- DSC can be used to determine the melting point and identify any polymorphic transitions.
- TGA provides information on the thermal stability and decomposition temperature of the compound. A typical TGA experiment would involve heating the sample under a nitrogen atmosphere and monitoring the mass loss as a function of temperature.

Conclusion

2-Chloro-6-(pyridin-4-ylmethoxy)pyridine is a versatile chemical intermediate with a distinct set of physicochemical properties. Its identity and purity are best confirmed by a combination of NMR, MS, and HPLC. Its solubility and ionization state are governed by the two pyridine moieties, making it sensitive to pH. A thorough characterization, following the principles and protocols outlined in this guide, is essential for its successful application in any research or development endeavor. The provided methodologies represent a robust framework for ensuring the quality and consistency of this important chemical building block.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53394747, **2-Chloro-6-(pyridin-4-ylmethoxy)pyridine**.
- To cite this document: BenchChem. [physicochemical properties of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3032159#physicochemical-properties-of-2-chloro-6-pyridin-4-ylmethoxy-pyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com